molecular formula C26H18N2O2 B3122792 3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 303984-69-2

3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B3122792
CAS No.: 303984-69-2
M. Wt: 390.4 g/mol
InChI Key: VGDRXUZZWBBWQM-UHFFFAOYSA-N
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Description

3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features an indole core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-phenoxyaniline with isatin under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the indole core. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s indole core allows it to interact with various proteins and nucleic acids, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, making it a valuable compound for drug design and material science .

Properties

IUPAC Name

3-(4-phenoxyphenyl)imino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2/c29-26-25(23-13-7-8-14-24(23)28(26)20-9-3-1-4-10-20)27-19-15-17-22(18-16-19)30-21-11-5-2-6-12-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDRXUZZWBBWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
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3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
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3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
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Reactant of Route 6
3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one

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